molecular formula C17H16N2O2 B2798753 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide CAS No. 146495-19-4

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide

Cat. No. B2798753
CAS RN: 146495-19-4
M. Wt: 280.327
InChI Key: OEDDQQBCXQOMRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The exact structure would need to be determined using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyano group, the amide group, and the aromatic rings. These groups could participate in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the cyano group and the amide group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Compounds

Cyanobacterial compounds, including "2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide," have been identified as potential sources of antibacterial, antifungal, and antimycobacterial agents. These compounds, such as alkaloids, aromatic compounds, and cyclic peptides, exhibit significant activity against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The chemical diversity and antimicrobial efficacy of these compounds suggest their applicability in developing new pharmaceuticals to combat infectious diseases caused by MDR pathogens (Swain, Paidesetty, & Padhy, 2017).

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, including derivatives of "this compound," play a significant role in atmospheric chemistry and environmental science. These compounds, emitted from biomass burning, undergo various atmospheric reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the kinetics, mechanisms, and SOA formation potential of methoxyphenols is crucial for assessing their environmental impact and developing strategies to mitigate air pollution related to biomass burning (Liu, Chen, & Chen, 2022).

Cyanobacteria for PHB Bioplastics Production

Cyanobacteria, including those producing "this compound," have been explored for their potential in producing polyhydroxyalkanoates (PHA), specifically polyhydroxybutyrate (PHB). PHB is a promising bioplastic material that can serve as a bio-based, biodegradable alternative to conventional polymers like polypropylene. Cyanobacterial PHB production offers a sustainable approach to bioplastics manufacturing, utilizing CO2 as the carbon source and sunlight as the energy source (Markl, Grünbichler, & Lackner, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This would involve further studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDDQQBCXQOMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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